N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-hydroxybenzylidene)hydrazinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole ring system with a sulfone group, a hydrazone linkage, and a substituted propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Introduction of the Sulfone Group: Oxidation of the benzisothiazole ring with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzisothiazole sulfone with an appropriate hydrazine derivative.
Condensation with 3-Hydroxybenzaldehyde: The hydrazone intermediate is then condensed with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired hydrazone.
Amidation: Finally, the hydrazone is reacted with 2-methyl-2-propanylpropanoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfone group.
Reduction: Reduction reactions can target the hydrazone linkage or the sulfone group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Further oxidized sulfone derivatives.
Reduction Products: Reduced hydrazone or sulfone derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the benzisothiazole ring.
Anticancer Research: Potential use in the development of anticancer agents targeting specific molecular pathways.
Industry
Dyes and Pigments: The compound’s structure allows for potential use in the synthesis of dyes and pigments.
Polymer Additives: Possible applications as additives in polymer chemistry to enhance material properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is likely related to its ability to interact with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, while the hydrazone linkage may facilitate binding to nucleic acids or proteins. The sulfone group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar benzisothiazole structure with different functional groups.
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(PHENYLMETHYLIDENE)HYDRAZINO]PROPANE: Similar hydrazone linkage with different substituents.
Uniqueness
The unique combination of the benzisothiazole ring, sulfone group, hydrazone linkage, and substituted propanamide moiety makes 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE distinct from other compounds
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-hydroxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)23-19(27)11-12-25(22-14-15-7-6-8-16(26)13-15)20-17-9-4-5-10-18(17)30(28,29)24-20/h4-10,13-14,26H,11-12H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
YFFWFJNJESRGKG-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.